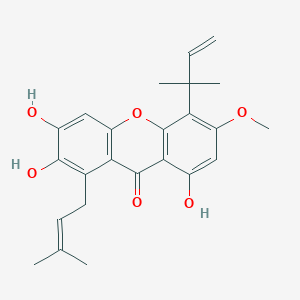
Isoferulic acid
Overview
Description
Isoferulic acid (IFA) is a rare phenolic acid found in several plants, notably in the Rhizoma Cimicifuga, and is distinguished from its isomer, ferulic acid, by the position of its hydroxy and methoxy groups. Unlike ferulic acid, which has been extensively studied, this compound's properties and implications have been explored to a lesser extent. Recent research has begun to shed light on its antioxidant capabilities and its role in various biological activities (Xiaozhen Wang, Xican Li, Dongfeng Chen, 2011).
Synthesis Analysis
This compound can be synthesized through several chemical pathways, including esterification and Knoevenagel condensation processes. A notable synthesis approach involves the transformation of isovanillin and cinnamic acid into 3-cinnamoylthis compound phenyl esters under ultrasonic irradiation, showcasing the compound's accessibility for further study and application (Chen Qingfang et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound has been characterized in studies involving various spectroscopic techniques. One study involving Mg(II) and heterometallic Mn(II)/Na(I) complexes of this compound provided in-depth insights into its structure through infrared spectroscopy, UV/VIS spectroscopy, and single-crystal X-ray diffraction, revealing the complex interaction between this compound and metal ions (M. Kalinowska et al., 2021).
Chemical Reactions and Properties
This compound's chemical behavior includes its ability to undergo various reactions, such as esterification and condensation, under specific conditions. The formation of 3-Cinnamoylthis compound phenyl esters under ultrasonic irradiation is a prime example of its reactive nature, highlighting its versatility in chemical synthesis (Chen Qingfang et al., 2010).
Physical Properties Analysis
Although detailed studies on the physical properties of this compound, such as melting point, solubility, and crystal structure, are less commonly found in the literature, the investigation of its complexes has provided insights into its physical characteristics. The crystalline structure analysis of this compound complexes has revealed details about its arrangement and interaction with other molecules, contributing to a deeper understanding of its physical attributes (M. Kalinowska et al., 2021).
Chemical Properties Analysis
This compound exhibits significant antioxidant activity, as demonstrated in various in vitro studies. It has shown effectiveness in both lipid and aqueous media, showcasing its potential as a natural antioxidant. The compound's ability to scavenge free radicals, reduce metallic ions, and inhibit lipid peroxidation underscores its valuable chemical properties and its role in biological systems (Xiaozhen Wang, Xican Li, Dongfeng Chen, 2011).
Scientific Research Applications
Anti-Inflammatory Properties : Isoferulic acid has been identified as a potent inhibitor of murine interleukin-8 production, suggesting its role as an anti-inflammatory component in Cimicifuga species rhizoma. It is also noted for inhibiting the production of macrophage inflammatory protein-2 in response to respiratory syncytial virus infection, further supporting its anti-inflammatory potential (Hirabayashi et al., 1995); (Sakai et al., 1999).
Glucose Metabolism : Research has shown that this compound can stimulate glucose uptake in cells and lower plasma glucose levels in diabetic rats. This effect is attributed to the activation of alpha1-adrenoceptors and the enhancement of beta-endorphin secretion, which in turn stimulates opioid mu-receptors to increase glucose use or reduce hepatic gluconeogenesis (Liu et al., 2001); (Liu, Chen, & Cheng, 2003).
Antiglycation Properties : this compound has shown efficacy in inhibiting fructose- and glucose-mediated protein glycation, which is significant in preventing diabetic complications by preventing the formation of advanced glycation end-products (AGEs) and oxidation-dependent protein damage (Meeprom et al., 2013).
Antioxidant Activity : Studies have indicated that this compound possesses antioxidant properties. It can reduce the levels of activated oxygen species, indicating its potential in combating oxidative stress-related diseases (Tominaga et al., 2005).
Antihyperglycemic Action : this compound has been observed to exhibit antihyperglycemic action in diabetic rats, potentially making it a candidate for treating diabetes and its complications. It operates by inhibiting hepatic gluconeogenesis and/or increasing glucose utilization in peripheral tissues (Liu, Hsu, Chen, & Cheng, 2000).
Inhibition of Enzymatic Activity : The compound effectively inhibits both monophenolase and diphenolase activities of mushroom tyrosinase, a key enzyme in the process of melanin production. This suggests its potential application in the treatment of hyperpigmentation disorders (Gong, Yin, & Yun, 2013).
Mechanism of Action
Isoferulic acid, also known as 3-Hydroxy-4-methoxycinnamic acid, is a naturally occurring cinnamic acid derivative with various pharmacological activities . This article will explore the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on the action of this compound.
Target of Action
This compound has been found to interact with several targets. It can inhibit the proliferation of human renal carcinoma A-498 cells . It also acts on α1-adrenergic receptors, enhancing β-endorphin secretion and increasing extracellular glucose utilization .
Mode of Action
This compound exerts its effects through various mechanisms. It can induce apoptosis in cancer cells by downregulating the expression of β-catenin and MYC proto-oncogene (c-Myc) . It also has the ability to inhibit the formation of advanced glycation end products (AGEs) and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine .
Biochemical Pathways
This compound is involved in several biochemical pathways. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . It also interferes with the cell cycle of cancer cells, arresting most cancer cells in G0/G1 phase . Furthermore, it has been found to have a mixed-inhibition effect on intestinal α-glucosidase .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The time of maximum NRF2 expression in peripheral blood mononuclear cells (PBMCs) (2 h) following administration corresponds with the maximum plasma levels for this compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can prevent protein oxidation indicated by decreasing protein carbonyl formation and protein thiol modification . It also suppresses the formation of β-cross amyloid structures of bovine serum albumin . In addition, it prevents MG/lysine-mediated oxidative DNA damage .
Safety and Hazards
Future Directions
Isoferulic acid, a phenolic compound, is plentiful in medicinal plants . It has numerous biological effects, including antioxidation, anti-inflammation, anticancer, and neuroprotective . This compound is involved in several biochemical pathways and suitable targets are also identified . It has potential for future research directions .
Biochemical Analysis
Biochemical Properties
Isoferulic acid has been found to play a significant role in biochemical reactions. It has been shown to inhibit the formation of fluorescent advanced glycation end products (AGEs) and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . This compound also prevented protein oxidation of bovine serum albumin (BSA) indicated by decreasing protein carbonyl formation and protein thiol modification .
Cellular Effects
This compound has been shown to have various effects on cells. It inhibits the formation of fluorescent AGEs and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . It also prevents protein oxidation of BSA indicated by decreasing protein carbonyl formation and protein thiol modification . Furthermore, this compound suppressed the formation of β-cross amyloid structures of BSA .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the formation of AGEs and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . It also prevents protein oxidation of BSA indicated by decreasing protein carbonyl formation and protein thiol modification . Furthermore, this compound suppressed the formation of β-cross amyloid structures of BSA .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to inhibit the formation of AGEs and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . It also prevents protein oxidation of BSA indicated by decreasing protein carbonyl formation and protein thiol modification . Furthermore, this compound suppressed the formation of β-cross amyloid structures of BSA .
properties
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCVMIEKCOAJU-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314847 | |
| Record name | trans-Isoferulic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
409.00 to 411.00 °C. @ 760.00 mm Hg | |
| Record name | Isoferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
25522-33-2, 537-73-5 | |
| Record name | trans-Isoferulic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25522-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoferulic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3'-Hydroxy-4'-methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025522332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoferulic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoferulic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-Isoferulic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOFERULIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSQ2K2G7MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 - 233 °C | |
| Record name | Isoferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [, ] Isoferulic acid activates α1-adrenoceptors, which enhances the secretion of β-endorphin. β-Endorphin then stimulates opioid μ-receptors, leading to increased glucose utilization and/or reduced hepatic gluconeogenesis, ultimately lowering plasma glucose levels.
A: [] this compound inhibits the production of pro-inflammatory cytokines like IL-6, TNF-α, and IFN-γ in LPS-stimulated human whole blood. It primarily achieves this by modulating mRNA levels of these cytokines.
A: [] Yes, this compound and its methyl ester exhibit potent tyrosinase inhibitory activity, potentially exceeding the efficacy of arbutin. This suggests a possible application in cosmetics for melanin inhibition.
A: [, , , , , ] Yes, a common UV detection wavelength for this compound in various HPLC methods is around 320 nm.
A: [] this compound demonstrates high stability in a wide range of pH values (2.66 to 9.60) at room temperature (25 °C) without any significant degradation.
A: [] Yes, the pharmacokinetic parameters like Tmax, Cmax, and AUC of this compound differ between crude Cimicifuga foetida L. and its processed forms (fried, honey-prepared, liquor-prepared).
A: While not a catalyst itself, this compound acts as a substrate for enzymes like O-methyltransferase (OMT), specifically the 4-O-methyltransferase (4OMT) isoform. [] This enzymatic methylation of caffeic acid to this compound is a key step in vanillin biosynthesis in Vanilla planifolia cell cultures.
A: [] The meta position of the hydroxyl group in this compound results in lower antiradical efficacy compared to ferulic acid, where the hydroxyl group is in the para position.
A: [] Yes, methylation of the hydroxyl group generally reduces the free radical scavenging activity of phenolic compounds, including this compound.
A: [] Combining this compound with calycosin at a 1:1 ratio demonstrates synergistic effects in scavenging DPPH radicals and enhancing ferric reducing antioxidant power. This suggests potential applications in functional foods and dietary supplements.
A: [] The absolute bioavailability of this compound following oral administration in rabbits is relatively low, around 0.22 ± 0.03.
A: [] this compound undergoes significant first-pass metabolism in the liver and other tissues, with glucuronidation as a major metabolic pathway.
A: [] Crushing peanuts into peanut butter appears to enhance the bioavailability of this compound, as evidenced by increased urinary excretion after consumption of both whole peanuts and peanut butter.
A: [] In vitro studies show that this compound inhibits the growth of human leukemia cell lines (Raji, K562, and Jurkat) by inducing G2/M-phase cell cycle arrest and inhibiting the Akt/mTOR signaling pathway.
A: [, , , ] Yes, this compound demonstrates anti-hyperglycemic effects in both streptozotocin-induced diabetic rats and spontaneously diabetic rats, suggesting potential for treating diabetes.
A: [] While generally well-tolerated, this compound exhibited some cytotoxic effects on HaCaT human immortalized keratinocytes at higher concentrations (1582 μM for significant viability decrease).
A: [, , ] Yes, 4-O-methylgallic acid (4OMGA), a metabolite of gallic acid found in tea, serves as a reliable biomarker for evaluating exposure to tea-derived polyphenols.
A: [, , ] While this compound is a metabolite of chlorogenic acid present in coffee, its use as a biomarker for coffee-derived polyphenol exposure might be limited due to its relatively weak association with coffee intake.
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors [, , , , , , , , , , ] and mass spectrometry (MS) [, , ], is widely used for the analysis of this compound.
- A: Many of the presented studies employing HPLC for this compound quantification included method validation steps, confirming the linearity, precision, accuracy, recovery, and stability of their respective approaches. [, , , , , , , , ]
- A: The research papers highlight the multidisciplinary nature of this compound research, encompassing pharmacology, pharmacokinetics, biochemistry, and analytical chemistry. [, , , , , , , , , , , , , , , , , , , , , , , , , ] The findings contribute to our understanding of this compound's potential in various fields, including medicine, functional foods, and cosmetics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


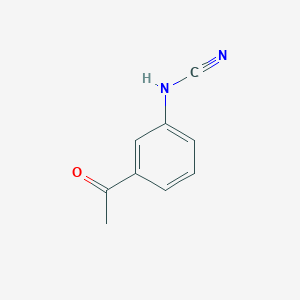


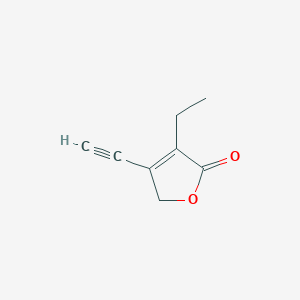



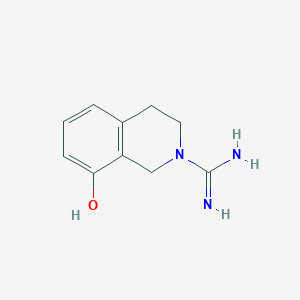
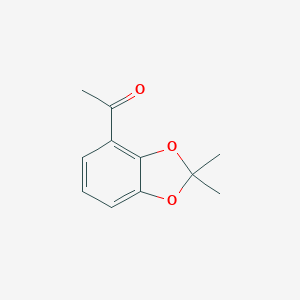
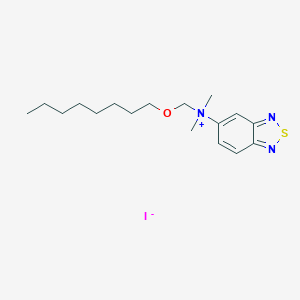

![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)
